2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid
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Overview
Description
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, chlorophenyl group, and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common method includes the reaction of 3-chlorophenylpiperazine with 2-fluorophenylacetic acid under specific conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a ligand for various receptors, making it useful in studying receptor-ligand interactions and signaling pathways.
Medicine: The compound has been investigated for its pharmacological properties, including its potential use as a therapeutic agent in treating various conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.
Mechanism of Action
The mechanism by which 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(3-fluorophenyl)acetic acid
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid
Uniqueness: Compared to similar compounds, 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid stands out due to its specific arrangement of substituents on the phenyl rings and the piperazine ring. This unique structure may confer distinct biological and chemical properties, making it suitable for specific applications.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-13-4-3-5-14(12-13)21-8-10-22(11-9-21)17(18(23)24)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXDBCOHVKZDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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